molecular formula C10H11NO4S2 B1681139 Stepronin CAS No. 72324-18-6

Stepronin

Cat. No.: B1681139
CAS No.: 72324-18-6
M. Wt: 273.3 g/mol
InChI Key: JNYSEDHQJCOWQU-UHFFFAOYSA-N
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Description

Stepronin is a mucolytic and expectorant compound, primarily used to dissolve thick mucus and alleviate respiratory difficulties. It is known for its ability to reduce the viscosity of mucus secretions in the lungs, making it easier for patients to expel mucus through coughing .

Scientific Research Applications

Stepronin has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Stepronin plays a crucial role in biochemical reactions, particularly in the respiratory system. It interacts with mucoprotein and DNA in the lungs, affecting the viscosity of mucous secretions .

Cellular Effects

This compound influences cell function by reducing Cl-secretion from epithelial cells and mucus glycoprotein secretion from submucosal glands . This action helps to thin the mucus and lubricate the irritated respiratory tract .

Molecular Mechanism

The molecular mechanism of this compound involves increasing bronchial secretions and helping to loosen thick bronchial secretions . It reduces the thickness or viscosity of bronchial secretions, thus increasing mucus flow that can be removed more easily through coughing .

Temporal Effects in Laboratory Settings

Its mucolytic effects are known to promote drainage of mucus from the lungs .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It is known that this compound is an orally active expectorant, and inhalation administration is preferable to oral administration .

Metabolic Pathways

It is known that this compound affects the concentrations of mucoprotein and the presence of disulfide bonds between these macromolecules and DNA in the lungs .

Transport and Distribution

It is known that this compound inhibits airway secretion in vitro .

Subcellular Localization

It is known that this compound acts on the respiratory tract to dissolve thick mucus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation and thioesterification processes .

Industrial Production Methods: Industrial production of Stepronin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form. Additionally, this compound can be formulated into various dosage forms, including injections and freeze-dried preparations, to enhance its bioavailability and clinical efficacy .

Chemical Reactions Analysis

Types of Reactions: Stepronin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    N-acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.

    Carbocisteine: A mucolytic that modifies the structure of mucus glycoproteins.

    Ambroxol: Enhances mucus clearance by stimulating the production of surfactant and increasing ciliary activity.

Uniqueness of Stepronin: this compound is unique in its dual action as both a mucolytic and an expectorant. It not only reduces the viscosity of mucus but also promotes its drainage from the lungs by increasing bronchial secretions. This dual mechanism makes this compound particularly effective in treating respiratory conditions characterized by thick and tenacious mucus .

Properties

IUPAC Name

2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYSEDHQJCOWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78126-10-0 (mono-hydrochloride salt)
Record name Stepronin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00868127
Record name Stepronin
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URL https://comptox.epa.gov/dashboard/DTXSID00868127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stepronin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.11e-01 g/L
Record name Stepronin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

An expectorant increases bronchial secretions and mucolytics help loosen thick bronchial secretions. Expectorants reduce the thickness or viscosity of bronchial secretions thus increasing mucus flow that can be removed more easily through coughing, Mucolytics break down the chemical structure of mucus molecules. The mucus becomes thinner and can be removed more easily through coughing.
Record name Stepronin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72324-18-6
Record name Stepronin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72324-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stepronin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stepronin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Stepronin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stepronin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STEPRONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NOY894QRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Stepronin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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